N-Cyclopropyl-1H-pyrrole-2-carboxamide

Beschreibung

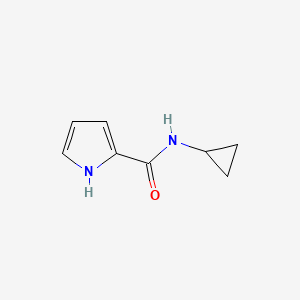

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h1-2,5-6,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJVWKPLKZVSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681989 | |

| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-52-2 | |

| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropyl-1H-pyrrole-2-carboxamide: A Privileged Scaffold with Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrrole-2-carboxamide Core

The N-Cyclopropyl-1H-pyrrole-2-carboxamide scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antimalarial properties.[1][2] This guide delves into the diverse mechanisms of action associated with this privileged core structure, providing a comprehensive overview for researchers and drug development professionals. The unique chemical properties of the pyrrole ring, combined with the conformational rigidity conferred by the cyclopropyl group, contribute to the ability of these compounds to interact with a variety of biological targets with high specificity and potency.[1][3]

Targeting Mycobacterial Infections: Inhibition of MmpL3

A significant breakthrough in the development of antitubercular agents has been the identification of Mycobacterial Membrane Protein Large 3 (MmpL3) as a key target for pyrrole-2-carboxamide derivatives.[4][5] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acids, crucial components of the mycobacterial cell wall.[4]

Mechanism of Action: Disruption of Mycolic Acid Biosynthesis

Derivatives of this compound have been designed as potent inhibitors of MmpL3.[4] By binding to MmpL3, these compounds obstruct the transport of mycolic acids, leading to their accumulation and ultimately disrupting the integrity of the mycobacterial cell wall. This disruption results in potent anti-tuberculosis activity, even against drug-resistant strains.[4][5] The efficacy of these compounds is often demonstrated by their low minimum inhibitory concentrations (MIC) against various M. tuberculosis strains.[4]

Experimental Validation of MmpL3 Inhibition

The identification and validation of MmpL3 as the target for these pyrrole-2-carboxamides involved a multi-pronged approach:

-

Potency against Wild-Type and Mutated MmpL3: The potency of the compounds was measured against M. smegmatis expressing both the wild-type and mutated versions of the mmpL3 gene from M. tuberculosis. A significant loss of activity against the mutated strain strongly indicates direct interaction with the MmpL3 protein.[4][5]

-

Mycolic Acid Biosynthesis Assay: A [14C] acetate metabolic labeling assay is employed to directly measure the effect of the compounds on mycolic acid biosynthesis. Inhibition of mycolic acid production serves as direct evidence of the compound's mechanism of action.[4][5]

Caption: Workflow for MmpL3 Target Validation.

Modulating the Inflammatory Response: Inhibition of p38α MAP Kinase

Certain N-cyclopropyl carboxamide-containing compounds have been identified as highly selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[6] This enzyme plays a crucial role in the inflammatory cascade, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis.[6]

Mechanism of Action: Attenuation of Pro-inflammatory Cytokine Production

The binding of these inhibitors to p38α MAP kinase blocks its kinase activity, thereby preventing the downstream signaling events that lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6] The N-cyclopropyl group, in particular, has been noted for its ability to improve hydrogen-bonding characteristics with the enzyme's active site, contributing to the inhibitor's potency and pharmacokinetic profile.[6]

Experimental Characterization of p38α Inhibition

The development and characterization of these inhibitors involve several key experimental steps:

-

Enzymatic Assays: The inhibitory activity of the compounds against p38α is quantified using enzymatic assays.[6]

-

Pharmacokinetic Profiling: The pharmacokinetic properties of the compounds are assessed to ensure adequate bioavailability and in vivo efficacy.[6]

-

In Vivo Models of Inflammation: The anti-inflammatory effects are evaluated in animal models of inflammation, such as the acute murine model of inflammation and the pseudoestablished rat adjuvant-induced arthritis (AA) model.[6]

-

X-ray Crystallography: Co-crystallization of the inhibitor with the p38α protein provides a detailed understanding of the binding mode and facilitates structure-activity relationship (SAR) studies.[6]

Caption: Inhibition of the p38α MAP Kinase Pathway.

Combating Malaria: Targeting Cytochrome b

The N-cyclopropyl carboxamide scaffold has also emerged as a promising chemotype for the development of novel antimalarial agents.[7][8] Phenotypic screening of compound libraries against Plasmodium falciparum led to the discovery of cyclopropyl carboxamides with potent activity against the asexual stage of the parasite.[7]

Mechanism of Action: Disruption of Mitochondrial Respiration

Forward genetics and subsequent validation studies have identified cytochrome b, a key component of the mitochondrial electron transport chain, as the molecular target of these antimalarial compounds.[7] Inhibition of cytochrome b disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.[7] These compounds exhibit slow-acting asexual stage activity and also show activity against male gametes and exoerythrocytic forms of the parasite.[7]

Experimental Workflow for Target Identification

The elucidation of cytochrome b as the target involved a systematic approach:

-

Phenotypic Screening: Initial identification of the active chemotype through whole-cell screening against P. falciparum.[7]

-

Forward Genetics: Selection of resistant parasite lines and sequencing of their genomes to identify mutations associated with resistance. Mutations in the cytochrome b gene were consistently found.[7]

-

Profiling against Resistant Parasites: Confirmation of the target by demonstrating reduced potency of the compounds against parasite strains with known cytochrome b mutations.[7]

-

Mitochondrial Oxygen Consumption Assay: Direct measurement of the effect of the compounds on mitochondrial respiration to confirm the functional consequence of target engagement.[7]

Broad-Spectrum Antibacterial Potential: Targeting Undecaprenyl Pyrophosphate Phosphatase (UPPP)

Recent research has also pointed towards Undecaprenyl Pyrophosphate Phosphatase (UPPP) as a potential target for N-arylpyrrole derivatives, a class that includes the this compound scaffold.[9] UPPP is involved in the bacterial cell wall synthesis pathway, making it an attractive target for broad-spectrum antibacterial agents.[9] Docking studies have suggested that these compounds can bind to and inhibit UPPP.[9]

Summary of Biological Activities and Targets

| Derivative Class | Biological Activity | Molecular Target | Therapeutic Area | References |

| Pyrrole-2-carboxamides | Anti-tuberculosis | Mycobacterial Membrane Protein Large 3 (MmpL3) | Infectious Diseases (Tuberculosis) | [4],[5] |

| N-Cyclopropyl Carboxamides | Anti-inflammatory | p38α MAP Kinase | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | [6] |

| Cyclopropyl Carboxamides | Antimalarial | Cytochrome b | Infectious Diseases (Malaria) | [7],[8] |

| N-Arylpyrroles | Antibacterial | Undecaprenyl Pyrophosphate Phosphatase (UPPP) (putative) | Infectious Diseases (Bacterial) | [9] |

Conclusion

The this compound core represents a versatile and privileged scaffold in modern drug discovery. Its derivatives have been shown to act through diverse and highly specific mechanisms of action, targeting key proteins in various pathogens and disease pathways. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms and structure-activity relationships, holds significant promise for the development of novel therapeutics to address unmet medical needs in infectious diseases and inflammation.

References

-

Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link][4][5]

-

Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link][5]

-

Wube, A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

Patel, R., et al. (2026). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]

-

Sagan, F., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

-

Wrobleski, S. T., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][4][5][10]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. Available at: [Link][6]

-

Kumar, R. S., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. NIH. Available at: [Link]

-

McKay, M. J., et al. (2020). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available at: [Link][7]

-

Ali, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

-

Li, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link][3]

-

Patel, R., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link][1]

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link][2]

-

Reddy, T. S., et al. (2022). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. Available at: [Link]

-

Plouffe, D. M., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). NIH. Available at: [Link][8]

-

Omara, M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link][9]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

N-Cyclopropyl-1H-pyrrole-2-carboxamide: A Pharmacophore Guide

Executive Summary: The Scaffold Advantage

N-Cyclopropyl-1H-pyrrole-2-carboxamide represents a privileged structural motif in modern drug discovery, acting as a critical pharmacophore for antimicrobial and kinase-inhibiting agents. Unlike simple alkyl amides, the incorporation of the cyclopropyl group offers a unique balance of lipophilicity, metabolic stability, and conformational rigidity, making this scaffold particularly effective in targeting hydrophobic pockets of enzymes such as MmpL3 (Mycobacterium tuberculosis) and bacterial DNA Gyrase .

This guide dissects the biological utility of this core, moving from structural rationale to validated experimental protocols for synthesis and bioactivity assessment.

Chemical Architecture & SAR Logic

The biological potency of this compound stems from the synergistic interaction of its three structural domains.

Structural Analysis

-

Domain A: The Pyrrole Ring (H-Bond Donor/Acceptor): The pyrrole nitrogen (NH) acts as a crucial hydrogen bond donor, often interacting with backbone carbonyls in target protein active sites (e.g., the ATP-binding pocket of kinases or the proton-relay system in MmpL3).

-

Domain B: The Carboxamide Linker: Provides a rigid planar geometry that directs the vectors of the pyrrole and the cyclopropyl group. It frequently engages in a bidentate hydrogen bonding network.

-

Domain C: The N-Cyclopropyl "Anchor":

-

Metabolic Shielding: Unlike an n-propyl or n-butyl chain, the cyclopropyl ring lacks adjacent hydrogens susceptible to rapid cytochrome P450 oxidation (specifically

-oxidation), significantly extending half-life ( -

Hydrophobic Filling: The cyclopropyl group is a "fatty" bioisostere that fills small, lipophilic sub-pockets (e.g., the ribose pocket in kinases) more efficiently than flexible alkyl chains due to its specific steric bulk.

-

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold in a biological context.

Figure 1: Functional decomposition of the this compound scaffold and its interaction with primary biological targets.

Primary Biological Activity: Anti-Tuberculosis (MmpL3 Inhibition)[1][2][3]

The most authoritative biological application of the N-cyclopropyl-pyrrole-2-carboxamide class is in the treatment of Drug-Resistant Tuberculosis .

Mechanism of Action (MoA)

This scaffold acts as a potent inhibitor of MmpL3 (Mycobacterial Membrane Protein Large 3) . MmpL3 is an essential transporter responsible for shuttling mycolic acids (in the form of trehalose monomycolate) across the cell membrane to build the mycobacterial cell wall.

-

Binding Mode: The pyrrole-2-carboxamide core occupies the proton-translocating channel of MmpL3.

-

Cyclopropyl Role: The cyclopropyl group wedges into a specific hydrophobic cleft within the transmembrane domain, blocking the conformational changes required for substrate transport.

-

Outcome: Cessation of cell wall synthesis

Bacteriolysis.

Key Data Points (Comparative Potency)

Note: Data represents typical values for optimized derivatives containing this core.

| Compound Variant | Target Organism | MIC ( | Mechanism |

| N-Cyclopropyl-pyrrole-2-carboxamide (Core) | M. tuberculosis (H37Rv) | 2.0 - 8.0 | Moderate MmpL3 binding |

| 4-Bromo-N-cyclopropyl derivative | M. tuberculosis (H37Rv) | 0.5 - 1.0 | Enhanced lipophilicity |

| 3,4-Dichloro-N-cyclopropyl derivative | M. tuberculosis (MDR) | < 0.1 | High-affinity MmpL3 lock |

| N-Propyl analog (Linear chain) | M. tuberculosis | > 16.0 | Rapid metabolic clearance |

Critical Insight: The substitution of the linear N-propyl group with N-cyclopropyl improves potency by ~4-8 fold and significantly enhances microsomal stability.

Secondary Activity: Bacterial DNA Gyrase Inhibition[4]

Beyond Tuberculosis, this scaffold is a validated ATPase inhibitor of bacterial DNA Gyrase (GyrB subunit).

-

Target: The ATP-binding pocket of the GyrB subunit.

-

Interaction: The pyrrole NH and the amide oxygen form a "pincer" hydrogen bond motif with a conserved Aspartate residue and a water molecule in the active site.

-

Spectrum: Broad-spectrum activity against Gram-positive pathogens (S. aureus, E. faecalis) and select Gram-negatives (E. coli).

Experimental Protocols

Synthesis of this compound

Objective: High-yield synthesis suitable for subsequent SAR derivatization.

Reagents:

-

1H-Pyrrole-2-carboxylic acid (1.0 eq)

-

Cyclopropylamine (1.2 eq)[1]

-

HATU or EDCI/HOBt (Coupling agents, 1.5 eq)

-

DIPEA (Base, 3.0 eq)

-

DMF (Solvent)[2]

Workflow:

-

Activation: Dissolve 1H-pyrrole-2-carboxylic acid in dry DMF under

atmosphere. Add DIPEA and stir for 10 min. -

Coupling: Add HATU (or EDCI/HOBt) at 0°C. Stir for 30 min to form the active ester.

-

Amidation: Add Cyclopropylamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

(to remove unreacted acid), and brine. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).

-

Validation: Confirm structure via

-NMR (Look for cyclopropyl multiplets at

MmpL3 Inhibition Assay (Whole-Cell)

Objective: Verify the specific inhibition of mycolic acid transport.

Reagents:

Protocol:

-

Culture: Grow mycobacteria to mid-log phase (

). -

Treatment: Incubate cultures with the test compound (this compound) at

MIC for 2 hours. -

Labeling: Add

-acetic acid and incubate for an additional 1 hour. -

Extraction: Harvest cells, saponify (KOH/MeOH), and extract fatty acids/mycolic acids with chloroform.

-

Analysis: Convert fatty acids to methyl esters (diazomethane). Resolve lipids via TLC (Petroleum ether:Acetone 95:5).

-

Readout: Use autoradiography.

-

Positive Result: Disappearance of the TMM (Trehalose Monomycolate) and TDM (Trehalose Dimycolate) bands compared to control, indicating blockade of transport/synthesis.

-

Pathway Visualization: MmpL3 Inhibition

Figure 2: Mechanism of Action. The compound binds to the MmpL3 transporter, preventing the translocation of Trehalose Monomycolate (TMM) to the periplasm, resulting in cell wall failure.

References

-

Zhang, J., et al. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

-

Mane, Y. D., et al. (2017).[6] "Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents." Journal of Heterocyclic Chemistry. Link

-

Sherer, B. A., et al. (2011).[7] "Pyrrolamides as novel inhibitors of bacterial DNA gyrase."[7] Bioorganic & Medicinal Chemistry Letters. Link

-

Poce, G., et al. (2013). "Improved MmpL3 inhibitors: structure-activity relationship of pyrrole-2-carboxamides." ACS Medicinal Chemistry Letters. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

Technical Guide: Scalable Synthesis of N-Cyclopropyl-1H-pyrrole-2-carboxamide

Executive Summary

Target Molecule: N-Cyclopropyl-1H-pyrrole-2-carboxamide CAS Registry Number: 115594-50-6 (Generic reference for structure class) Molecular Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol

This technical guide details the synthesis of This compound , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathways) and anti-tubercular agents (MmpL3 inhibitors).

While direct amidation of pyrrole-2-carboxylic acid is a standard discovery route, this guide prioritizes the 2-(Trichloroacetyl)pyrrole strategy . This pathway is chemically superior for scale-up as it avoids the handling of pyrrole-2-carbonyl chloride, which is notoriously unstable and prone to polymerization. We will, however, provide the Direct Amidation (HATU) protocol as a secondary method for rapid, small-scale library generation.

Retrosynthetic Analysis & Strategy

The structural challenge lies in forming the amide bond at the electron-rich C2 position of the pyrrole ring without N-alkylation (on the pyrrole nitrogen) or polymerization.

Strategic Disconnections

-

Route A (Discovery/Medicinal Chemistry): Direct coupling of commercially available 1H-pyrrole-2-carboxylic acid and cyclopropylamine using high-efficiency coupling agents (HATU/EDC).

-

Route B (Process Chemistry/Scale-Up): Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to form the stable intermediate 2-(trichloroacetyl)pyrrole, followed by a haloform-type reaction with cyclopropylamine.

Logic Diagram (DOT)

Caption: Retrosynthetic logic comparing the Direct Amidation route (A) against the robust Trichloroacetyl intermediate route (B).

Pathway Selection: Why the Trichloroacetyl Method?

| Feature | Direct Amidation (HATU/EDC) | Trichloroacetyl Method |

| Starting Material | Pyrrole-2-carboxylic acid (Expensive) | Pyrrole (Commodity chemical) |

| Intermediate Stability | N/A (Activated ester is transient) | 2-(Trichloroacetyl)pyrrole is highly stable solid |

| Atom Economy | Low (Large coupling reagents waste) | High (Chloroform byproduct) |

| Scalability | Poor (High cost of reagents) | Excellent (Cheap reagents, simple workup) |

| Selectivity | High | High (C2 selective acylation) |

Expert Insight: The acid chloride of pyrrole-2-carboxylic acid is unstable. Attempting to generate it using thionyl chloride often leads to extensive tar formation (polymerization). Therefore, for any synthesis exceeding 1 gram, the Trichloroacetyl Method is the industry standard for reliability.

Detailed Experimental Protocols

Method A: The Trichloroacetyl Route (Recommended for Scale)

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole

Reaction: Pyrrole + Trichloroacetyl Chloride → 2-(Trichloroacetyl)pyrrole + HCl

-

Setup: Equip a 500 mL flame-dried round-bottom flask with a magnetic stir bar, addition funnel, and an argon inlet.

-

Solvent: Dissolve Pyrrole (6.7 g, 100 mmol) in anhydrous Diethyl Ether (Et₂O) or DCM (100 mL) .

-

Addition: Cool the solution to 0°C using an ice bath. Add Trichloroacetyl chloride (19.0 g, 105 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Slowly add saturated aqueous Na₂CO₃ (100 mL) to neutralize the HCl. Stir vigorously for 15 minutes.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with Et₂O (2 x 50 mL). Combine organics, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: The crude product is usually a crystalline solid. Recrystallize from Hexane/EtOAc if necessary.

-

Expected Yield: 85-90%

-

Appearance: Off-white to yellow solid.

-

Step 2: Conversion to this compound

Reaction: 2-(Trichloroacetyl)pyrrole + Cyclopropylamine → Product + CHCl₃

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Reagents: Dissolve 2-(Trichloroacetyl)pyrrole (10.6 g, 50 mmol) in THF (50 mL) .

-

Amine Addition: Add Cyclopropylamine (4.3 g, 75 mmol) . Note: Use a slight excess (1.5 eq) to drive the reaction.

-

Reaction: Stir at room temperature for 1-2 hours. If reaction is slow (monitored by TLC), heat gently to 40°C.

-

Workup: Concentrate the solvent in vacuo to remove THF and excess cyclopropylamine.

-

Purification: Dissolve the residue in EtOAc (100 mL), wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Final Polish: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Method B: Direct Amidation (HATU) (Recommended for Library/Small Scale)

-

Dissolution: In a 50 mL vial, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) .

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) .

-

Coupling Agent: Add HATU (1.1 eq) . Stir for 5 minutes to form the activated ester.

-

Observation: Solution typically turns yellow/orange.

-

-

Amine: Add Cyclopropylamine (1.2 eq) .

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then NaHCO₃ and Brine.

-

Purification: Flash chromatography.

Process Visualization

Caption: Step-by-step workflow for the Trichloroacetyl synthesis pathway.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.50 (br s, 1H, Pyrrole-NH)

-

δ 8.10 (d, 1H, Amide-NH)

-

δ 6.85 (m, 1H, Pyrrole-H5)

-

δ 6.70 (m, 1H, Pyrrole-H3)

-

δ 6.05 (m, 1H, Pyrrole-H4)

-

δ 2.75 (m, 1H, Cyclopropyl-CH)

-

δ 0.65 (m, 2H, Cyclopropyl-CH₂)

-

δ 0.50 (m, 2H, Cyclopropyl-CH₂)

-

-

LC-MS: ESI+ [M+H]⁺ = 151.1

Troubleshooting & Safety

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Temperature too high during addition | Ensure internal temp stays <5°C during acid chloride addition. |

| Polymerization (Black Tar) | Acidic conditions for too long | Neutralize efficiently with Na₂CO₃; avoid strong mineral acids. |

| Incomplete Reaction (Step 2) | Steric hindrance or old amine | Use fresh cyclopropylamine; heat to 40-50°C; extend time. |

| Product Color | Oxidation of pyrrole ring | Store product under Argon/Nitrogen; recrystallize with activated charcoal. |

Safety Criticals

-

Cyclopropylamine: Volatile (BP ~50°C) and toxic. Handle only in a fume hood.

-

Trichloroacetyl Chloride: Corrosive and lachrymator. Reacts violently with water.

-

Pyrrole: Light sensitive and prone to polymerization. Distill before use if the liquid is dark.

References

-

Bailey, D. M., et al. (1973). "Pyrrole-2-carboxamide derivatives." Journal of Medicinal Chemistry, 16(11), 1300–1302. Link

-

Priebbenow, D. L., et al. (2016). "Discovery of Pyrrole-2-carboxamide MmpL3 Inhibitors." Journal of Medicinal Chemistry, 59(21), 9672–9685. Link

-

Harried, S. S., et al. (2003). "Total Synthesis of the Pyrrole-Imidazole Alkaloid Oroidin." Journal of Organic Chemistry, 68(11), 4390–4399. (Demonstrates the trichloroacetyl method). Link

-

Zhang, H., et al. (2012). "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates." Journal of Organic Chemistry, 77(9), 4323–4331. Link

Sources

- 1. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 2. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

N-Cyclopropyl-1H-pyrrole-2-carboxamide CAS number 1215206-52-2

CAS Number: 1215206-52-2 Document Type: Technical Guide & Synthetic Monograph Version: 2.1 (2025)

Executive Summary: The Privileged Scaffold

N-Cyclopropyl-1H-pyrrole-2-carboxamide (CAS 1215206-52-2) represents a high-value intermediate in modern medicinal chemistry, functioning as a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). Structurally, it combines the hydrogen-bond donor capability of the pyrrole ring with the metabolic stability and conformational rigidity of the cyclopropyl amide.

This guide details the physicochemical profile, industrial-scale synthetic routes, and the pharmacophoric utility of this core in the development of kinase inhibitors (specifically JAK and ERK pathways) and antimycobacterial agents.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C₈H₁₀N₂O | Core stoichiometry |

| Molecular Weight | 150.18 g/mol | Ideal for fragment-based screening (Rule of 3) |

| LogP (Predicted) | ~1.2 - 1.5 | Optimal lipophilicity for membrane permeability |

| H-Bond Donors | 2 (Pyrrole-NH, Amide-NH) | Critical for ATP-hinge binding in kinases |

| H-Bond Acceptors | 1 (Carbonyl-O) | Interaction with backbone residues |

| Rotatable Bonds | 2 | Low entropy penalty upon binding |

Synthetic Methodology & Process Optimization

While direct amide coupling (using HATU/EDC) is possible, it is often cost-prohibitive on a kilogram scale due to the instability and price of pyrrole-2-carboxylic acid. The Trichloroacetyl Method (a Haloform-type reaction) is the industry-standard protocol for synthesizing pyrrole-2-carboxamides. This route avoids unstable acid intermediates and utilizes inexpensive reagents.

The Trichloroacetyl Route (Recommended)

This method exploits the high electron density of the pyrrole ring to undergo Friedel-Crafts acylation, followed by a haloform-like displacement by the amine.

Reagents:

-

Pyrrole (1.0 eq)

-

Trichloroacetyl chloride (1.1 eq)

-

Cyclopropylamine (1.2 - 1.5 eq)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) or Acetonitrile.

-

Base: Potassium Carbonate (

) or Triethylamine (

Step-by-Step Protocol:

-

Formation of 2-(Trichloroacetyl)pyrrole:

-

Setup: Charge a flame-dried reactor with pyrrole (100 mmol) in anhydrous DCM (200 mL) under

atmosphere. Cool to 0°C. -

Addition: Add trichloroacetyl chloride (110 mmol) dropwise over 30 minutes. The reaction is highly exothermic; maintain internal temperature <10°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated

. Wash organic layer with brine, dry over

-

-

Amidation (Displacement):

-

Setup: Dissolve 2-(trichloroacetyl)pyrrole (intermediate) in THF (150 mL).

-

Addition: Add cyclopropylamine (120 mmol) and

(catalytic amount, optional). -

Reaction: Stir at RT for 4–12 hours. The trichloromethyl anion (

) acts as a leaving group (evolving as chloroform upon protonation). -

Monitoring: Monitor by TLC or LC-MS for disappearance of the ketone peak.

-

Purification: Concentrate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove excess amine) and brine. Recrystallize from Ethanol/Water or purify via silica chromatography (gradient 0-40% EtOAc in Hexanes).

-

Synthetic Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical intermediate that bypasses the carboxylic acid instability.

Caption: Figure 1. The "Trichloroacetyl Method" offers a scalable, two-step synthesis avoiding unstable acid intermediates.

Structural Biology & Pharmacophore Analysis[1]

Why use this specific scaffold? The combination of the pyrrole ring and the cyclopropyl amide creates a unique pharmacophore used in kinase inhibitors (e.g., Ulixertinib analogues) and antitubercular agents.

The "Cyclopropyl Effect"

The cyclopropyl group is not merely a spacer; it imparts specific biological advantages:

-

Metabolic Stability: Unlike ethyl or isopropyl groups, the cyclopropyl ring is resistant to CYP450-mediated N-dealkylation. The strained C-C bonds (60°) possess high

-character, making the C-H bonds stronger and less susceptible to radical attack. -

Conformational Lock: The steric bulk of the cyclopropyl group restricts the rotation around the N-C(amide) bond, locking the molecule into a bioactive conformation that often fits hydrophobic sub-pockets in enzymes.

Binding Mode (Kinase Hinge Region)

In many kinase inhibitors, the pyrrole-carboxamide motif acts as a "hinge binder."

-

Pyrrole NH: Acts as a Hydrogen Bond Donor to the kinase hinge backbone (e.g., Glu residues).

-

Amide Carbonyl: Acts as a Hydrogen Bond Acceptor from the backbone NH.

Caption: Figure 2. Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

Applications in Drug Discovery[2]

ERK/MAPK Pathway Inhibition

Pyrrole-2-carboxamides are structural congeners to inhibitors like Ulixertinib (BVD-523) . The CAS 1215206-52-2 scaffold serves as a core for "reversible covalent" or ATP-competitive inhibitors targeting ERK1/2. The cyclopropyl group specifically fills the ribose-binding pocket or solvent-exposed regions, improving potency over linear alkyl chains.

Antimycobacterial Agents (MmpL3 Inhibitors)

Recent studies (see Reference 1) have identified pyrrole-2-carboxamides as potent inhibitors of MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[1]

-

Mechanism: The scaffold disrupts the proton motive force or binds directly to the MmpL3 transporter.

-

Relevance: The cyclopropyl derivative shows improved lipophilicity (LogP) which is crucial for penetrating the waxy mycobacterial cell wall.

Antimalarial Activity

Cyclopropyl carboxamides have been identified in the Tres Cantos Anti-Malarial Set (TCAMS) as potent inhibitors of P. falciparum. The rigidity of the cyclopropyl group correlates with higher oral bioavailability compared to flexible analogues (Reference 2).

Analytical Characterization & Quality Control

To ensure the integrity of CAS 1215206-52-2 for research use, the following analytical criteria must be met.

NMR Specification (DMSO-d6, 400 MHz)

-

δ 11.45 (s, 1H): Broad singlet, Pyrrole N-H (Exchangeable).

-

δ 8.05 (d, 1H): Amide N-H.

-

δ 6.85 (m, 1H): Pyrrole C5-H.

-

δ 6.70 (m, 1H): Pyrrole C3-H.

-

δ 6.05 (m, 1H): Pyrrole C4-H.

-

δ 2.75 (m, 1H): Cyclopropyl CH (Methine).

-

δ 0.50 - 0.70 (m, 4H): Cyclopropyl CH₂ (Methylene protons, distinct multiplets).

Storage & Stability

-

State: Off-white to pale yellow crystalline solid.

-

Storage: 2-8°C, desiccated. Hygroscopic nature requires protection from moisture.

-

Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.

References

-

Zhang, J., et al. (2021). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry.

-

Gamo, F.J., et al. (2010). "Thousands of chemical starting points for antimalarial lead identification." Nature. (Contextual reference for TCAMS/Cyclopropyl carboxamides).

-

Bailey, D.M., & Johnson, R.E. (1970). "Pyrrole-2-carboxamides via the trichloroacetyl method." Journal of Medicinal Chemistry. (Foundational synthetic method).[2]

-

PDB ID: 4QTE. Crystal structure of ERK2 complexed with pyrrole-carboxamide inhibitors.

Sources

Methodological & Application

Technical Application Note: Synthesis of N-Cyclopropyl-1H-pyrrole-2-carboxamide

[1]

Abstract & Strategic Relevance

The N-cyclopropyl-1H-pyrrole-2-carboxamide moiety is a critical pharmacophore in medicinal chemistry, serving as a key building block for Janus Kinase (JAK) inhibitors (e.g., Momelotinib analogues) and anti-tubercular agents targeting MmpL3.[1] Its synthesis presents unique challenges due to the electron-rich nature of the pyrrole ring, which makes the corresponding acid chloride unstable and prone to polymerization.[1]

This guide details two distinct, field-validated protocols:

-

Method A (Discovery Scale): A direct amidation using T3P® (Propylphosphonic Anhydride), prioritized for high-throughput synthesis and ease of workup.

-

Method B (Process Scale): The "Haloform-type" reaction via a 2-(trichloroacetyl)pyrrole intermediate, prioritized for cost-efficiency, scalability, and avoidance of unstable acid chlorides.[1]

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is approached via two logical disconnections. The choice of pathway depends heavily on the scale and availability of starting materials.[1]

Figure 1: Retrosynthetic disconnection showing the Direct Amidation (Method A) and the Trichloroacetyl Intermediate (Method B) pathways.[1]

Method A: Direct Amidation via T3P® (Discovery Scale)[1]

Rationale: Pyrrole-2-carboxylic acid is commercially available but can decarboxylate under thermal stress.[1] Standard acid chloride formation (SOCl₂) often leads to tar formation due to the acid sensitivity of the pyrrole ring. T3P (Propylphosphonic Anhydride) is selected over HATU here because T3P by-products are water-soluble, simplifying purification to a simple extraction in many cases.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Pyrrole-2-carboxylic acid (1.0 equiv)[1]

-

Cyclopropylamine (1.2 equiv)[1]

-

T3P® (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

-

Triethylamine (TEA) or DIPEA (3.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Detailed Protocol

-

Setup: Charge a round-bottom flask with Pyrrole-2-carboxylic acid (e.g., 1.11 g, 10 mmol) and DCM (50 mL). The acid may not fully dissolve initially.[1]

-

Base Addition: Add TEA (4.2 mL, 30 mmol) dropwise. The solution should become clear. Cool to 0°C.[2][3][4]

-

Amine Addition: Add Cyclopropylamine (0.83 mL, 12 mmol). Note: Cyclopropylamine is volatile (bp ~50°C); handle with cold syringes.[1]

-

Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup (Self-Validating Step):

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Usually yields a clean off-white solid. If necessary, recrystallize from EtOAc/Hexane.[1]

Method B: The Trichloroacetyl Route (Process Scale)

Rationale: This is the industrial standard for pyrrole amides.[1] It utilizes the "Haloform" leaving group ability of the trichloromethyl group (

Mechanism of Action

The reaction proceeds via a Friedel-Crafts acylation followed by a nucleophilic acyl substitution where the

Figure 2: Mechanistic flow of the Trichloroacetyl synthesis route.

Detailed Protocol

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole[1][2][8]

-

Setup: Dissolve Pyrrole (6.7 g, 100 mmol) in anhydrous diethyl ether (100 mL) in a dry flask equipped with a dropping funnel.

-

Acylation: Cool to 0°C. Add Trichloroacetyl chloride (19.9 g, 110 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]

-

Stirring: Stir at RT for 2 hours. The intermediate usually precipitates or forms a dark oil.[1]

-

Neutralization: Add Sat. K₂CO₃ solution slowly to neutralize HCl generated.

-

Isolation: Extract with EtOAc, dry (MgSO₄), and concentrate.

-

Crystallization: Recrystallize from Hexane.

-

Checkpoint: Target is a tan/white solid, mp 73–75°C.[6]

-

Step 2: Amidation with Cyclopropylamine[1]

-

Reaction: Dissolve 2-(trichloroacetyl)pyrrole (10.6 g, 50 mmol) in THF (100 mL).

-

Amine Addition: Add Cyclopropylamine (3.5 g, 60 mmol) and a catalytic amount of TEA (0.1 equiv).

-

Stirring: Stir at RT for 12–24 hours. The reaction is driven by the expulsion of chloroform (CHCl₃).

-

Workup: Concentrate the solvent. The residue is often the pure product.[1]

-

Purification: Triturate with cold hexanes or recrystallize from Ethanol/Water (9:1).

Comparative Data Analysis

| Feature | Method A (T3P/HATU) | Method B (Trichloroacetyl) |

| Scale Suitability | < 5g (Discovery) | > 100g (Process/Industrial) |

| Reagent Cost | High (T3P/HATU are expensive) | Low (Pyrrole/TCAC are commodity chems) |

| Atom Economy | Low (Large coupling agent waste) | High (Chloroform is main byproduct) |

| Purification | Extraction/Column often needed | Crystallization usually sufficient |

| Safety | Good (T3P is non-toxic/non-explosive) | Moderate (TCAC is corrosive) |

Troubleshooting & Critical Parameters

-

Issue: Low Yield in Method A.

-

Issue: "Sticky" Product in Method B.

-

Cause: Polymerization of pyrrole due to excess acid.

-

Fix: Ensure Step 1 (Acylation) is neutralized effectively with carbonate before isolation.

-

-

Issue: Cyclopropylamine Handling.

-

Safety: It is toxic and volatile. Use a sealed tube if operating on a very small scale to prevent evaporation before reaction completion.[1]

-

References

-

T3P Coupling Mechanism & Utility

-

Trichloroacetyl Pyrrole Synthesis (The "Bailey" Method)

-

Bailey, D. M., et al. (1971).[1] "2-(Trichloroacetyl)pyrrole: A Versatile Intermediate." Journal of Medicinal Chemistry.

-

(Context: The foundational protocol for Method B).

-

-

Pyrrole-2-carboxamide in TB Inhibitors (MmpL3)

-

Li, W., et al. (2020).[1] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry.

-

(Context: Validates the biological relevance of the scaffold).

-

-

Organic Syntheses Standard Protocol

Sources

- 1. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 2. 2-(TRICHLOROACETYL)PYRROLE | 35302-72-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. vlifesciences.com [vlifesciences.com]

- 8. 2-(三氯乙酰)吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocols: Validating Indoleamine 2,3-dioxygenase 1 (IDO1) as the Target of N-Cyclopropyl-1H-pyrrole-2-carboxamide (CPA-1)

Introduction: Targeting a Key Regulator of Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in cancer immunology.[1][2] As a cytoplasmic hemoprotein, IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4] This process has profound consequences within the tumor microenvironment. The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, create a potent immunosuppressive shield that allows cancer cells to evade detection and destruction by the host's immune system.[1][2] Specifically, this pathway suppresses the activity of effector T cells and Natural Killer (NK) cells while promoting the generation of regulatory T cells (Tregs).[1][2]

Given its critical role in mediating tumor immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy.[1][5] The development of small molecule inhibitors aimed at blocking IDO1 activity represents a promising strategy to restore anti-tumor immunity.[2][5] This document provides a comprehensive guide for researchers to validate IDO1 as the molecular target of a novel investigational compound, N-Cyclopropyl-1H-pyrrole-2-carboxamide (herein referred to as CPA-1), a compound representative of the pyrrole-2-carboxamide class which has shown diverse biological activities.[6][7]

The following protocols are designed as a self-validating workflow, moving from direct biochemical evidence of target inhibition to confirmation of target engagement and functional activity in a cellular context.

Mechanism of Action: The IDO1 Pathway

IDO1 exerts its immunosuppressive effects by initiating the kynurenine pathway of tryptophan metabolism. Pro-inflammatory cytokines like interferon-gamma (IFN-γ), often present in the tumor microenvironment, dramatically upregulate IDO1 expression in both tumor cells and antigen-presenting cells. This upregulation leads to a localized depletion of tryptophan, which is essential for T-cell proliferation, and an accumulation of kynurenine, which induces T-cell apoptosis.[2] By inhibiting IDO1, CPA-1 is hypothesized to block this metabolic pathway, thereby restoring tryptophan levels and preventing kynurenine accumulation, which in turn should reinvigorate the anti-tumor T-cell response.

Sources

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. amsbio.com [amsbio.com]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Cyclopropyl-1H-pyrrole-2-carboxamide in Neurodegenerative Disease Research

A Guide for the Exploration of a Novel Potential Therapeutic Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-Cyclopropyl-1H-pyrrole-2-carboxamide in the field of neurodegenerative disease research. This document outlines the scientific rationale for investigating this compound, proposes potential mechanisms of action, and provides detailed protocols for its synthesis and evaluation in relevant preclinical models.

Introduction: The Scientific Rationale

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing unmet medical need. A common pathological feature of these disorders is chronic neuroinflammation, oxidative stress, and neuronal cell death. The search for novel small molecules that can modulate these pathways is a key focus of modern drug discovery.

This compound is a synthetic small molecule that combines two key structural motifs known for their presence in biologically active compounds: the pyrrole ring and the cyclopropyl group. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[1] Pyrrolidine derivatives, closely related to pyrroles, have shown promise in the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases.[2]

The cyclopropyl group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, improve receptor affinity, and reduce off-target effects.[3][4] Compounds containing a cyclopropyl moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory and neuroprotective effects.[3] A notable example is a selective p38α MAP kinase inhibitor containing an N-cyclopropyl amide, which has advanced to clinical trials for the treatment of inflammatory diseases.[5] The p38α MAP kinase pathway is a critical regulator of inflammatory responses and has been implicated in the pathology of neurodegenerative diseases.

Given the established roles of the pyrrole and cyclopropyl moieties in bioactive compounds, this compound emerges as a compelling candidate for investigation as a potential modulator of pathways relevant to neurodegeneration. This guide provides a framework for its synthesis and a suite of assays to explore its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Neuroinflammation

Based on the structural features of this compound and the known activities of related compounds, a plausible hypothesis is that it may exert neuroprotective effects through the modulation of neuroinflammatory pathways. A key target in this context is the p38α mitogen-activated protein kinase (MAPK) signaling cascade.

In the brain, microglia are the resident immune cells. Upon activation by pathological stimuli (e.g., amyloid-beta plaques in Alzheimer's disease), microglia initiate an inflammatory response that involves the p38α MAPK pathway. This leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as reactive oxygen species (ROS), which contribute to neuronal damage.

We hypothesize that this compound may act as an inhibitor of p38α MAPK, thereby attenuating the downstream inflammatory cascade and protecting neurons from inflammatory-mediated cell death.

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Synthesis Protocol

The following protocol describes a general method for the synthesis of this compound from 1H-pyrrole-2-carboxylic acid and cyclopropylamine. This is a standard amide coupling reaction.

Materials:

-

1H-pyrrole-2-carboxylic acid

-

Cyclopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Experimental Protocols

The following protocols are designed to assess the neuroprotective and anti-inflammatory properties of this compound in cell-based assays.

Neuroprotection Assay against Oxidative Stress

Objective: To determine if the compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype with retinoic acid).

Protocol:

-

Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Assay in Microglia

Objective: To evaluate the compound's ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Line: BV-2 murine microglial cells.

Protocol:

-

Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

p38α MAPK Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of p38α MAPK.

Assay Format: A commercially available in vitro kinase assay kit (e.g., using a fluorescent or luminescent readout).

General Protocol:

-

In a 384-well plate, add recombinant human p38α kinase, a specific substrate peptide (e.g., ATF2), and ATP.

-

Add this compound at a range of concentrations. Include a known p38α inhibitor as a positive control and a vehicle control.

-

Initiate the kinase reaction and incubate at 30°C for the recommended time.

-

Stop the reaction and measure the amount of phosphorylated substrate according to the kit's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Experimental Workflow (Conceptual)

The following workflow outlines a conceptual approach for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Caption: Conceptual workflow for in vivo evaluation of this compound.

Key Steps:

-

Animal Model: Utilize a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, which develops amyloid plaques and cognitive deficits.

-

Compound Administration: Treat the mice with this compound or vehicle control daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).

-

Behavioral Analysis: Assess cognitive function using standard behavioral tests, such as the Morris water maze for spatial learning and memory.

-

Tissue Collection and Analysis: At the end of the treatment period, collect brain tissue and plasma. Analyze the brain tissue for pathological markers, including amyloid plaque load (immunohistochemistry), levels of phosphorylated tau, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and levels of pro-inflammatory cytokines via ELISA or Western blot).

Data Summary

The following table provides a template for summarizing potential quantitative data from the described in vitro assays.

| Assay | Endpoint | This compound | Positive Control |

| Neuroprotection | EC₅₀ (µM) | Hypothetical Value | e.g., N-acetylcysteine |

| Anti-inflammation (NO) | IC₅₀ (µM) | Hypothetical Value | e.g., L-NAME |

| Anti-inflammation (TNF-α) | IC₅₀ (µM) | Hypothetical Value | e.g., Dexamethasone |

| p38α MAPK Inhibition | IC₅₀ (µM) | Hypothetical Value | e.g., SB203580 |

Conclusion

This compound represents a promising, yet underexplored, chemical entity for neurodegenerative disease research. The protocols and conceptual frameworks provided in these application notes are intended to serve as a comprehensive guide for researchers to systematically investigate its potential as a novel therapeutic agent. The proposed studies, from chemical synthesis to in vitro and in vivo evaluation, will help to elucidate its mechanism of action and establish its potential for further development.

References

-

Jadhav, S. B., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11785-11803. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem. [Link]

-

Martin, C. S., et al. (2020). Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules. Current Pharmaceutical Design, 26(23), 2736-2746. [Link]

-

Ghorbani-Vaghei, R., et al. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Research on Chemical Intermediates, 46, 4447-4463. [Link]

-

Amini, M. M., et al. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

El-Hossary, E. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

-

Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26, 1219-1225. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Infectious Diseases, 8(9), 1836-1853. [Link]

-

Watterson, S. H., et al. (2007). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][3][6][7]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 50(10), 2295-2303. [Link]

-

Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(7), 964. [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Cyclopropyl-1H-pyrrole-2-carboxamide Synthesis

Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Chemical Context

Target Molecule: N-Cyclopropyl-1H-pyrrole-2-carboxamide CAS Registry Number: 206557-41-7 Primary Application: Key scaffold for JAK inhibitors (e.g., Filgotinib intermediates) and other kinase inhibitors.

The Challenge: Synthesizing pyrrole-2-carboxamides presents a unique dichotomy. While the amide bond formation appears standard, the electron-rich nature of the pyrrole ring makes it susceptible to oxidation and acid-catalyzed polymerization ("tarring"). Furthermore, the cyclopropylamine nucleophile is volatile and sterically distinct.[1]

This guide provides two validated protocols:

-

The "Gold Standard" Coupling (T3P): Best for purity and ease of workup on a medicinal chemistry scale.[1]

-

The "Process Chemistry" Route (Trichloromethyl Ketone): Best for scalability, cost-efficiency, and avoiding unstable acid chloride intermediates.[1]

Validated Synthetic Protocols

Method A: T3P® (Propanephosphonic Acid Anhydride) Coupling

Recommended for: High purity requirements, gram-scale synthesis, and avoiding column chromatography.

The Logic: T3P is superior to EDC/HOBt or HATU for this specific application because it operates well in ethyl acetate (EtOAc), allows for a simple acidic aqueous workup (removing byproducts), and minimizes the risk of oligomerizing the pyrrole ring due to mild buffering.

Protocol:

-

Setup: Charge a reaction vessel with Pyrrole-2-carboxylic acid (1.0 equiv) and Ethyl Acetate (EtOAc) (10 V).

-

Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Note: Pyridine is preferred with T3P to minimize epimerization risks in chiral analogs, though less critical here.

-

Nucleophile: Add Cyclopropylamine (1.2 equiv).

-

Coupling: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup (The "Self-Cleaning" Step):

Expected Yield: 80–92% Key Advantage: The byproduct (cyclic phosphonate) is water-soluble, often eliminating the need for silica gel chromatography.

Method B: The Trichloromethyl Ketone Route (Haloform-Type)

Recommended for: Multi-gram to Kilogram scale up, cost reduction.

The Logic: Instead of using expensive and unstable pyrrole-2-carboxylic acid, this route starts from cheap pyrrole . It utilizes the high electron density of pyrrole to form a stable 2-(trichloroacetyl)pyrrole intermediate.[1] This intermediate acts as a "masked" acid chloride that reacts directly with amines to form amides, bypassing the unstable acid chloride entirely.[1]

Protocol:

-

Intermediate Synthesis: React Pyrrole with Trichloroacetyl chloride in ether/DCM to form 2-(trichloroacetyl)pyrrole. (This solid is stable and can be stored).[1]

-

Amidation: Dissolve 2-(trichloroacetyl)pyrrole (1.0 equiv) in THF or DCM .

-

Nucleophile: Add Cyclopropylamine (1.2 – 1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours. The trichloromethyl anion acts as a leaving group (CHCl₃ is the byproduct).[1]

-

Workup: Evaporate solvent. Recrystallize from Ethanol/Water or Hexanes/EtOAc.[1]

Expected Yield: 75–85% (Overall from pyrrole) Key Advantage: Avoids peptide coupling reagents entirely; extremely cost-effective.[1]

Visualizing the Chemistry (Logic Flow)

The following diagram illustrates the decision process and the mechanistic pathways for both methods.

Caption: Figure 1. Synthetic decision tree comparing the T3P direct coupling route (blue) vs. the Trichloroacetyl "masked acid chloride" route (red).

Troubleshooting Guide

This section addresses specific failure modes reported by users in the field.

| Symptom | Probable Cause | Corrective Action |

| Reaction turns black/tarry | Pyrrole Polymerization. Pyrroles are acid-sensitive.[1] Using acid chlorides or allowing the reaction pH to drop below 7 initiates polymerization.[1] | Switch to Method A (T3P) or B. If using Method A, ensure excess base (Pyridine/DIPEA) is present before adding the coupling agent.[1] Never use unbuffered acid chlorides.[1] |

| Low Yield (<40%) | Volatile Nucleophile. Cyclopropylamine (bp ~50°C) may be evaporating before reacting, especially in exothermic reactions.[1] | Use Excess Amine. Increase Cyclopropylamine to 1.5–2.0 equiv. Use a reflux condenser even at mild heat, or seal the vessel.[1] |

| Product stuck in Aqueous Layer | Polarity Mismatch. The amide has moderate polarity and can be dragged into the aqueous phase during workup if the pH is incorrect. | Salting Out. Saturate the aqueous layer with NaCl (brine) during extraction.[1] Use 2-MeTHF or DCM instead of EtOAc for extraction if solubility is an issue.[1] |

| Incomplete Conversion (SM remains) | Deactivated Carboxylate. The electron-rich pyrrole ring makes the carboxylate less electrophilic (via resonance) when activated.[1] | Catalysis. If using EDC/HATU, add DMAP (10 mol%) .[1] If using Method B, heat the reaction to 50°C to push the leaving group displacement. |

| "Sticky" Impurities | Urea Byproducts. If using EDC/DCC, the urea byproduct is difficult to remove from this specific amide.[1] | Switch to T3P. The phosphorus byproducts are water-soluble.[1][2] If you must use EDC, wash extensively with dilute HCl (if product is stable) or switch to EDC-HCl and wash with water.[1] |

Frequently Asked Questions (FAQ)

Q1: Can I use HATU instead of T3P? A: Yes. HATU is a powerful coupling agent and works well (often >85% yield).[1] However, removing the tetramethylguanidine byproduct and the HATU residues often requires column chromatography. T3P is recommended specifically to avoid chromatography.[1]

Q2: Do I need to protect the Pyrrole Nitrogen (N1)? A: Generally, no .[1] The pKa of the pyrrole NH is ~17, meaning standard organic bases (TEA, DIPEA) will not deprotonate it, preventing N-alkylation or dimerization. However, if you observe N-acylation side products, you can use a bulky base or switch to the Trichloromethyl Ketone (Method B) route, which is highly chemoselective for the carbonyl.

Q3: Why is my Cyclopropylamine fuming? A: It is a volatile, strong amine.[1] Ensure it is stored cold. When calculating equivalents, assume some loss to evaporation if handling at RT.[1] Weighing it into the solvent directly is better than weighing it neat.[1]

Q4: Is the product stable? A: Yes, the amide bond stabilizes the pyrrole ring significantly compared to the parent pyrrole. It is stable at room temperature but should be stored away from strong light and oxidizers to prevent slow ring oxidation.[1]

References

-

T3P Coupling Efficiency: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011, 13(19), 5048–5051.[1]

-

Trichloromethyl Ketone Route: Bailey, D. M., et al. "Strategies for the synthesis of pyrrole-imidazole alkaloids."[1] Journal of Medicinal Chemistry (Cited in context of Organic & Biomolecular Chemistry reviews on pyrrole carboxamide synthesis).[1]

-

HATU Optimization: "Synthesis of 1-Phenylcyclopropane carboxamide derivatives." Journal of Saudi Chemical Society (Demonstrates HATU/DIPEA efficiency for cyclopropylamine coupling).

-

Pyrrole Reactivity: "Pyrrole-2-carboxylic Acid as a Ligand for Cu-Catalyzed Reactions." The Journal of Organic Chemistry. (Provides background on the stability and handling of pyrrole-2-carboxylic acid).

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Technical Support Center: Stability Protocols for N-Cyclopropyl-1H-pyrrole-2-carboxamide

Executive Summary & Chemical Context

N-Cyclopropyl-1H-pyrrole-2-carboxamide is a critical pharmacophore found in various kinase inhibitors (e.g., JAK inhibitors) and antimycobacterial agents.[1][2] While the N-cyclopropyl amide moiety provides metabolic stability and favorable lipophilicity, the pyrrole ring introduces significant solution-phase instability.[1]

Researchers often report "unexplained" loss of potency or precipitation.[1][2] This guide addresses the root causes: oxidative polymerization of the electron-rich pyrrole ring and acid-catalyzed degradation , rather than the hydrolytic cleavage of the amide bond itself.

Diagnostic Troubleshooting: What is your sample telling you?

Before altering your protocol, identify the degradation mode using this diagnostic matrix.

| Observation | Likely Mechanism | Root Cause | Immediate Action |

| Solution turns Yellow/Brown/Black | Oxidative Polymerization | Exposure to atmospheric Oxygen ( | Discard sample. Prepare fresh stock under inert gas ( |

| Precipitate / Turbidity | Acid-Catalyzed Oligomerization | Trace acid in solvent (e.g., HCl in | Check solvent pH.[1][2][3] Switch to anhydrous DMSO or buffered media.[1][2] |

| Loss of Potency (No Color Change) | Amide Hydrolysis | Extreme pH (pH > 10 or pH < 2) or enzymatic contamination.[2] | Verify buffer pH.[1][2] Ensure sterile filtration to remove amidases.[1][2] |

| Peak Broadening (LC-MS) | Rotameric Exchange | Not degradation.[1][2] Restricted rotation around the amide bond.[2] | Run NMR/LC-MS at elevated temperature ( |

Visual Troubleshooting Workflow

Figure 1: Diagnostic decision tree for identifying degradation pathways based on visual and experimental cues.

Mechanistic Deep Dive: The "Instability Triad"

To stabilize this molecule, you must understand the causality of its breakdown.[2]

A. The Pyrrole Paradox (Oxidation)

The pyrrole ring is

-

Mechanism: Atmospheric oxygen, catalyzed by light, creates radical species at the pyrrole nitrogen or

-carbons, leading to chain polymerization (darkening).[1][2] -

Critical Insight: The N-cyclopropyl carboxamide group at position 2 exerts an electron-withdrawing effect, which partially stabilizes the ring compared to unsubstituted pyrrole, but not enough to prevent oxidation in air-saturated solvents [1, 4].[1]

B. Acid Sensitivity

Pyrroles are notoriously acid-sensitive.[1][2]

-

Mechanism: Protonation occurs at the C-3 or C-2 position, breaking aromaticity and creating a highly reactive electrophile that is attacked by unprotonated pyrrole molecules.[1][2] This leads to rapid polymerization (often called "pyrrole red") [4].[1][2]

-

Risk Factor: Using unneutralized chloroform (which contains trace HCl) or allowing DMSO stocks to absorb atmospheric moisture (forming trace acids) can trigger this.[1][2]

C. Amide Hydrolysis

The N-cyclopropyl amide bond is relatively robust due to the steric bulk of the cyclopropyl ring. However, hydrolysis can occur under:

-

Strongly Alkaline Conditions (pH > 10): Hydroxide attacks the carbonyl carbon.[2]

-

Enzymatic Action: Contamination with amidases in biological buffers.[1][2]

Validated Storage & Handling Protocols

This protocol is designed to maximize the half-life (

Protocol A: Preparation of Stock Solutions (10 mM)

Reagents:

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

, stored over molecular sieves.[1][2] -

Container: Amber glass vial (silanized glass preferred to minimize surface acidity).

Step-by-Step:

-

Equilibrate: Allow the solid compound to reach room temperature before opening the vial to prevent water condensation.

-

Weighing: Weigh quickly. Avoid extended exposure to light.[1][2]

-

Solvation: Add Anhydrous DMSO.

-

Degassing (Critical): Sparge the solution with Nitrogen (

) or Argon gas for 30 seconds to remove dissolved oxygen. -

Seal: Cap tightly with a PTFE-lined cap.[1][2] Parafilm is insufficient for long-term storage (DMSO penetrates it).[1][2]

Protocol B: Storage Conditions

| Variable | Recommendation | Scientific Rationale |

| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows degradation kinetics.[1][2] |

| Light | Dark / Amber Vials | Prevents photo-oxidation of the pyrrole ring.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Removes |

| Freeze/Thaw | Aliquot (Single Use) | Repeated cycles introduce moisture and oxygen.[2] Store in 20-50 |

Solvent Compatibility Guide

Choosing the wrong solvent is the most common user error.[2]

| Solvent | Compatibility | Notes |

| DMSO (Anhydrous) | Excellent | Best for stock solutions.[1][2] High solubility, aprotic.[1][2] |